Basic blue 24 zinc chloride double salt
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Overview
Description
New Methylene Blue N is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it a valuable tool in histology and cytology for staining cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
New Methylene Blue N can be synthesized through a series of chemical reactions involving the condensation of dimethyl-p-phenylenediamine with formaldehyde and subsequent oxidation. The reaction typically occurs in an acidic medium, and the final product is isolated through crystallization .
Industrial Production Methods
In industrial settings, New Methylene Blue N is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often purified through recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to leuco methylene blue, a colorless form of the dye.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of New Methylene Blue N.
Reduction: Leuco methylene blue.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
New Methylene Blue N has a wide range of applications in scientific research:
Histology and Cytology: Used as a staining agent to visualize cells and tissues under a microscope.
Photodynamic Therapy: Acts as a photosensitizer for the photodynamic inactivation of microorganisms.
Biochemical Assays: Utilized in various assays to measure enzyme activity and detect nucleic acids.
Neuroprotection: Investigated for its potential neuroprotective properties and cognitive benefits
Mechanism of Action
New Methylene Blue N exerts its effects by binding to nucleic acids, neutralizing and crosslinking with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making living young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it can generate reactive oxygen species when exposed to specific wavelengths of light, making it effective in photodynamic therapy .
Comparison with Similar Compounds
New Methylene Blue N is closely related to other thiazine dyes, such as:
Methylene Blue: An older stain widely used in various applications.
Brilliant Cresyl Blue: Another thiazine dye used for similar purposes.
Toluidine Blue: A dye with similar staining properties but different chemical structure
New Methylene Blue N stands out due to its specific binding affinity for nucleic acids and its effectiveness in photodynamic therapy, making it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSDOPFNXGFRS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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